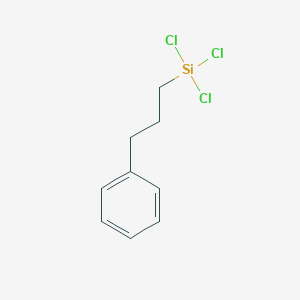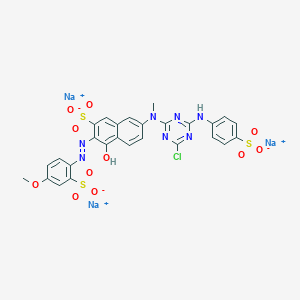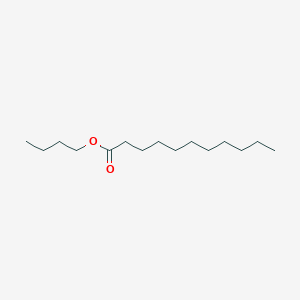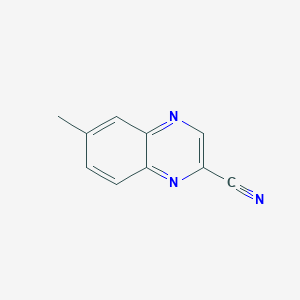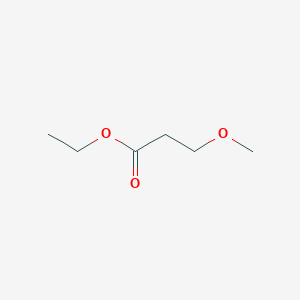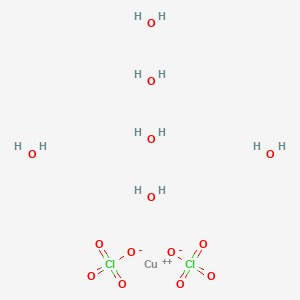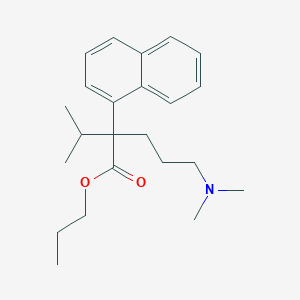
N-Lauroyl-L-Serin
Übersicht
Beschreibung
N-Lauroyl-L-serine (NLLS) is a synthetic derivative of the essential amino acid serine, which is found in proteins and peptides. It is a non-ionic surfactant that is used in many biological and chemical processes, including the synthesis of proteins, peptides, and other biomolecules. NLLS has been used extensively in the laboratory and in industrial applications, due to its low toxicity and its ability to solubilize a wide range of compounds. NLLS is a versatile molecule that can be used in a variety of ways, and its properties make it an attractive choice for many applications.
Wissenschaftliche Forschungsanwendungen
Behandlung neurologischer Erkrankungen
N-Lauroyl-L-Serin hat aufgrund seiner neuroprotektiven Eigenschaften Potenzial in der Behandlung neurologischer Erkrankungen gezeigt. Es kann als Vorläufer für Neurotransmitter dienen und wurde in die Regulation von Zytokinen im Gehirn verwickelt, was zur Wiederherstellung der kognitiven Funktion, Verbesserung des zerebralen Blutflusses und Ausübung entzündungshemmender Wirkungen beitragen kann .
Biochemische Forschung
In der Biochemie wird this compound verwendet, um Enzym-Substrat-Wechselwirkungen und die Synthese komplexer Lipide zu untersuchen. Seine Rolle bei der Bildung von Sphingolipiden ist besonders wichtig für das Verständnis der Struktur und Funktion der Zellmembran .
Pharmakologie
Pharmakologisch werden Derivate von this compound auf ihr therapeutisches Potenzial untersucht. Sie werden auf ihre Wirksamkeit bei der Behandlung verschiedener Verletzungen und Erkrankungen des zentralen Nervensystems (ZNS) untersucht, wie z. B. Schädel-Hirn-Trauma und neurodegenerative Erkrankungen wie Parkinson und Alzheimer .
Kosmetikindustrie
In der Kosmetikindustrie werden Derivate von this compound, wie z. B. Lauroyl Lysin, als Hautweichmacher und Haarkonditionierer verwendet. Sie finden sich in Produkten wie Sonnenschutzmitteln, Augen-Make-up, Lippenstiften und Haarpflege-Seren wieder und sorgen für ein seidiges Gefühl und verbessern die Haftung des Produkts auf der Haut .
Neurowissenschaftliche Forschung
This compound spielt eine wichtige Rolle in der neurowissenschaftlichen Forschung. Es ist essentiell für die neuronale Entwicklung und spezifische Hirnfunktionen. Studien haben sich auf seine neurotrophen Faktoren-Eigenschaften und sein Potenzial als allgemeine Behandlung für ZNS-Erkrankungen und -Verletzungen konzentriert .
Industrielle Anwendungen
Industriell wird this compound bei der Synthese von biobasierten Tensiden verwendet, die umweltfreundliche Alternativen zu herkömmlichen Tensiden sind. Diese Tenside werden in Produkten von Reinigungsmitteln bis hin zu Pharmazeutika eingesetzt und bieten Bioabbaubarkeit und geringe Toxizität .
Wirkmechanismus
Target of Action
N-Lauroyl-L-serine is a type of surfactant, which are compounds that lower the surface tension between two liquids or between a liquid and a solid . The primary targets of N-Lauroyl-L-serine are the air/water interfaces where it exhibits its surface-active properties .
Mode of Action
N-Lauroyl-L-serine interacts with its targets by adsorbing at the liquid/gas interface . The surfactant’s surface activity increases with the hydrophobicity of the amino acid side group . This interaction results in a decrease in surface tension, which can be beneficial in various applications such as detergents, foaming enhancers, emulsifiers, and more .
Biochemical Pathways
N-Lauroyl-L-serine is an N-acylamide, a class of molecules characterized by a fatty acyl group linked to a primary amine by an amide bond . It is synthesized from L-serine, a non-essential amino acid that plays a vital role in protein synthesis, cell proliferation, and development . L-serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis .
Pharmacokinetics
L-serine, the parent compound, is known to be synthesized from glucose via a phosphorylated pathway . The uptake of L-serine from blood across the blood-brain barrier is inefficient when compared to other essential amino acids .
Result of Action
The molecular and cellular effects of N-Lauroyl-L-serine’s action are primarily related to its surfactant properties. It can alter the physical properties of the interface between two phases, such as a liquid and a gas, which can have various applications in industry and technology .
Action Environment
The action of N-Lauroyl-L-serine can be influenced by environmental factors. For instance, the surfactant’s surface activity increases with the hydrophobicity of the amino acid side group . This suggests that the compound’s efficacy and stability may be affected by the hydrophobicity of its environment.
Biochemische Analyse
Biochemical Properties
N-Lauroyl-L-serine is a substrate for a novel aminoacylase from Paraburkholderia monticola (PmAcy) . This enzyme exhibits hydrolytic activity with several N-acyl-amino acids, including N-Lauroyl-L-serine . The enzyme prefers long-chain acyl-amino-acids and displays hardly any activity with acetyl-amino acids .
Molecular Mechanism
The molecular mechanism of N-Lauroyl-L-serine involves its interaction with the PmAcy enzyme . The enzyme is capable of N-acyl-amino acid synthesis with good conversion rates . The best synthesis results were obtained with the cationic L-amino acids L-arginine and L-lysine as well as with L-leucine and L-phenylalanine .
Temporal Effects in Laboratory Settings
The PmAcy enzyme exhibits exceptional temperature and pH stability . A heat activation of PmAcy was observed upon incubation at temperatures up to 80 °C . The enzyme exhibited the highest conversion rate of 773 U/mg with N-Lauroyl-L-serine at 75 °C .
Metabolic Pathways
N-Lauroyl-L-serine is involved in the metabolic pathways mediated by the PmAcy enzyme . The enzyme is capable of N-acyl-amino acid synthesis, which involves the interaction of N-Lauroyl-L-serine with other enzymes and cofactors .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of N-Lauroyl-L-serine can be achieved through the amidation reaction between lauroyl chloride and L-serine.", "Starting Materials": [ "L-serine", "lauroyl chloride", "diisopropylethylamine (DIPEA)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "sodium bicarbonate (NaHCO3)" ], "Reaction": [ "To a solution of L-serine (1.0 eq) in DMF, add DIPEA (1.2 eq) and stir at room temperature for 10 minutes.", "Add lauroyl chloride (1.0 eq) dropwise to the reaction mixture while stirring.", "Stir the reaction mixture at room temperature for 4 hours.", "Quench the reaction by adding DCM and NaHCO3.", "Extract the organic layer and wash with water.", "Dry the organic layer with Na2SO4 and evaporate the solvent under reduced pressure to obtain crude N-Lauroyl-L-serine.", "Purify the crude product by column chromatography to obtain the pure N-Lauroyl-L-serine." ] } | |
CAS-Nummer |
14379-56-7 |
Molekularformel |
C15H29NO4 |
Molekulargewicht |
287.39 g/mol |
IUPAC-Name |
2-(dodecanoylamino)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-8-9-10-11-14(18)16-13(12-17)15(19)20/h13,17H,2-12H2,1H3,(H,16,18)(H,19,20) |
InChI-Schlüssel |
XGFQVJQXCLZRFH-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)O |
SMILES |
CCCCCCCCCCCC(=O)NC(CO)C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(CO)C(=O)O |
Andere CAS-Nummern |
14379-56-7 |
Verwandte CAS-Nummern |
70609-64-2 (sodium) |
Synonyme |
N-dodecanoyl-L-serine N-dodecanoyl-Ser N-dodecanoylserine N-dodecanoylserine sodium |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





